AF488 azide

Photostability Fluorescence microscopy Long-term imaging

AF488 azide (CAS 1679326-36-3) is a green-fluorescent dye conjugate combining the Alexa Fluor 488 (AF488) fluorophore with an azide (-N₃) functional group. The AF488 core exhibits absorption maximum at 495 nm, emission maximum at 519 nm, fluorescence quantum yield of 0.92, and extinction coefficient of 71,000 M⁻¹·cm⁻¹.

Molecular Formula C24H18K2N6O10S2
Molecular Weight 692.8 g/mol
Cat. No. B12376829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAF488 azide
Molecular FormulaC24H18K2N6O10S2
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)NCCCN=[N+]=[N-])C(=O)[O-])C2=C3C=CC(=[NH2+])C(=C3OC4=C2C=CC(=C4S(=O)(=O)[O-])N)S(=O)(=O)[O-].[K+].[K+]
InChIInChI=1S/C24H20N6O10S2.2K/c25-16-6-4-13-18(12-3-2-11(10-15(12)24(32)33)23(31)28-8-1-9-29-30-27)14-5-7-17(26)22(42(37,38)39)20(14)40-19(13)21(16)41(34,35)36;;/h2-7,10,25H,1,8-9,26H2,(H,28,31)(H,32,33)(H,34,35,36)(H,37,38,39);;/q;2*+1/p-2
InChIKeyMGJOLOROLGHSRR-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

AF488 Azide: What It Is and Why Procurement Teams Should Understand Its Core Specifications


AF488 azide (CAS 1679326-36-3) is a green-fluorescent dye conjugate combining the Alexa Fluor 488 (AF488) fluorophore with an azide (-N₃) functional group. The AF488 core exhibits absorption maximum at 495 nm, emission maximum at 519 nm, fluorescence quantum yield of 0.92, and extinction coefficient of 71,000 M⁻¹·cm⁻¹ [1]. The terminal azide moiety enables bioorthogonal conjugation via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry with alkyne- or cyclooctyne-modified biomolecules [2]. This functional architecture enables site-specific fluorescent labeling of proteins, nucleic acids, and other biomolecules without the limitations of amine-reactive or thiol-reactive chemistries that target endogenous functional groups.

Why AF488 Azide Cannot Be Replaced by Generic FITC, Cy3, or Other Click Probes Without Performance Consequences


Substituting AF488 azide with alternative green fluorophores or alternative click-reactive probes introduces quantifiable performance deficits across multiple dimensions. Fluorescein-based dyes (FITC, FAM) exhibit significantly lower photostability and quantum yield [1]. Cy3, while red-shifted, demonstrates poorer photostability than AF-class dyes under continuous illumination [1]. Alternative click probes such as iFluor 488 azide, AFDye 488 DBCO, or AF488 picolyl azide differ measurably in reaction kinetics, water solubility, and compatibility with copper-free versus copper-catalyzed conditions. Even within the AF488 family, the choice of functional handle—azide versus alkyne versus DBCO—dictates whether CuAAC or SPAAC is available, which directly impacts live-cell compatibility and labeling efficiency in oxidation-sensitive systems. Procurement without comparative performance data risks selecting a reagent that underperforms in the intended assay context.

AF488 Azide Head-to-Head Quantitative Comparison: Photostability, Brightness, pH Tolerance, and Click Compatibility Data


AF488 Azide vs. FITC: 3-5× Superior Photostability Quantified

AF488 azide inherits the photostability characteristics of the Alexa Fluor 488 core. Direct comparative analysis establishes that AF488 exhibits 3- to 5-fold greater photostability than traditional fluorescein isothiocyanate (FITC) under continuous illumination conditions [1]. FITC photobleaches rapidly, with significant signal decay observable within seconds to minutes of continuous exposure, whereas AF488 maintains stable fluorescence intensity over extended imaging durations. This differential photostability is particularly pronounced in live-cell imaging and time-lapse microscopy applications where repeated excitation cycles are required.

Photostability Fluorescence microscopy Long-term imaging

AF488 Azide vs. FITC and Cy2: 7.7× Higher Quantum Yield for Superior Brightness per Molecule

The fluorescence quantum yield of AF488 azide is 0.92, as established for the Alexa Fluor 488 core structure [1]. In contrast, FITC (fluorescein) exhibits a quantum yield of approximately 0.12, and Cy2 exhibits approximately 0.12 [1]. This represents a 7.7-fold improvement in photon emission efficiency per absorbed photon. Combined with the extinction coefficient of 71,000 M⁻¹·cm⁻¹ for AF488 versus 150,000 M⁻¹·cm⁻¹ for FITC (noting that brightness = extinction coefficient × quantum yield), AF488 delivers superior effective brightness in practical labeling scenarios, particularly when limited dye incorporation or low-abundance target detection is required.

Quantum yield Fluorescence brightness Signal-to-noise ratio

AF488 Azide vs. FITC: Broad pH Insensitivity (pH 4-10) vs. FITC Acid Lability

AF488 azide maintains stable fluorescence intensity across a broad pH range from 4 to 10 . In contrast, FITC exhibits marked fluorescence quenching under acidic conditions (pH < 6), with significant signal attenuation in endosomal/lysosomal compartments and acidic subcellular environments. This pH insensitivity of AF488 derives from the sulfonated rhodamine core structure, which resists protonation-dependent fluorescence modulation unlike the pH-sensitive fluorescein scaffold. Quantitative measurements confirm that AF488 fluorescence varies by less than 10% across the pH 4-10 range, whereas FITC fluorescence decreases by >50% below pH 6.

pH stability Acidic environment imaging Endosomal tracking

AF488 Azide vs. AF488 Alkyne: Inverse Click Chemistry Compatibility Dictates Workflow Feasibility

AF488 azide and AF488 alkyne represent complementary but non-interchangeable click chemistry reagents. AF488 azide reacts specifically with alkyne- or cyclooctyne-modified biomolecules via CuAAC or SPAAC . AF488 alkyne (5-isomer) reacts with azide-modified biomolecules under CuAAC conditions . This directional specificity means that the choice between azide and alkyne derivatives is dictated by which functional group is installed on the target biomolecule—a decision that cannot be reversed without resynthesizing the target conjugate. Furthermore, AF488 azide can participate in copper-free SPAAC when paired with DBCO-modified targets, enabling live-cell labeling without cytotoxic copper catalysts; AF488 alkyne lacks this copper-free compatibility unless converted to a cyclooctyne derivative.

Click chemistry CuAAC SPAAC Bioorthogonal conjugation

AF488 Azide in STORM Super-Resolution Microscopy: Demonstrated 20-30 nm Localization Resolution

AF488-labeled nanoparticles have been successfully applied in stochastic optical reconstruction microscopy (STORM), achieving localization resolution of 20-30 nm [1]. In this study, calcium phosphate nanoparticles covalently functionalized with AF488 via CuAAC or SPAAC click chemistry were used to track intracellular nanoparticle fate. Individual nanoparticles of approximately 60 nm diameter were resolved within endolysosomes of HeLa cells after cellular uptake. This application demonstrates that AF488's photophysical properties—specifically its ability to undergo controlled blinking or photoswitching under appropriate buffer conditions—enable super-resolution imaging beyond the optical diffraction limit.

Super-resolution microscopy STORM dSTORM Single-molecule localization

AF488 Azide Application Scenarios: Where Quantified Differentiation Translates to Superior Experimental Outcomes


Live-Cell Time-Lapse Imaging Requiring Extended Illumination Without Signal Decay

When experiments demand continuous fluorescence monitoring over hours (e.g., protein trafficking, cytoskeletal dynamics, cell migration assays), AF488 azide's 3-5× photostability advantage over FITC [1] directly prevents signal loss due to photobleaching. FITC-conjugated probes would exhibit unacceptable signal attenuation within the first 5-10 minutes of continuous 488 nm excitation, necessitating higher laser power or gain settings that introduce phototoxicity. AF488 azide maintains quantifiable signal throughout multi-hour imaging sessions, enabling reliable kinetic measurements and endpoint quantification from the same dataset.

Endosomal/Lysosomal Trafficking Studies and Acidic Compartment Imaging

For experiments tracking biomolecules through the endocytic pathway, phagosomes, lysosomes, or any acidic subcellular compartment (pH 4.5-6.0), AF488 azide's pH insensitivity across pH 4-10 is essential. FITC-labeled probes lose >50% of fluorescence intensity upon acidification below pH 6, generating false-negative signals or requiring pH correction algorithms that introduce quantification uncertainty. AF488 azide enables direct fluorescence quantification without pH-dependent correction factors, ensuring that observed signal changes reflect actual biomolecule concentration or localization rather than environmental pH fluctuations.

Super-Resolution STORM/dSTORM Imaging of Nanoscale Biomolecular Architecture

Researchers requiring sub-diffraction-limit imaging (e.g., synaptic protein organization, nuclear pore complex architecture, nanoparticle intracellular tracking) can employ AF488 azide in STORM workflows achieving 20-30 nm localization precision [2]. The AF488 fluorophore's photoswitching properties under thiol-containing imaging buffers enable single-molecule localization microscopy that resolves structures an order of magnitude smaller than confocal microscopy. This capability is documented in peer-reviewed literature for AF488-functionalized nanoparticles, establishing a validated protocol pathway not universally available for all green fluorophores.

Low-Abundance Target Detection in Flow Cytometry and Multiplexed Immunofluorescence

For detecting rare cell populations, low-copy-number surface receptors, or weakly expressed intracellular antigens, AF488 azide's quantum yield of 0.92 (7.7× higher than FITC/Cy2) [3] maximizes signal per labeled molecule. In multiplexed panels where AF488 occupies the FITC channel (488 nm excitation, 530/30 nm emission), the superior brightness reduces spillover into adjacent detectors and lowers the concentration threshold for reliable detection. This brightness advantage is particularly critical when labeling efficiency is constrained by limited available reactive sites or when working with precious, low-yield biological samples.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for AF488 azide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.